Structural Characterization and Synthetic Utility of 7-Bromo-6-hydroxyisoquinolin-1(2H)-one
Structural Characterization and Synthetic Utility of 7-Bromo-6-hydroxyisoquinolin-1(2H)-one
[1]
Chemical Identity & Structural Analysis[1][2][3][4][5]
The compound 7-Bromo-6-hydroxyisoquinolin-1(2H)-one represents a highly privileged scaffold in medicinal chemistry, particularly in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors and kinase hinge-binders.[1] Its structure combines a hydrogen-bond donor/acceptor motif (the lactam) with an orthogonal functionalization handle (aryl bromide) and a solubility-enhancing phenolic hydroxyl group.[1]
Core Identifiers
| Identifier Type | Value |
| Chemical Name | 7-Bromo-6-hydroxyisoquinolin-1(2H)-one |
| CAS Registry Number | 1956382-71-0 |
| Canonical SMILES | OC1=C(Br)C=C2C(=O)NC=CC2=C1 |
| Isomeric SMILES | [H]OC1=C(Br)C=C2C(=O)N([H])C=CC2=C1 |
| Molecular Formula | C₉H₆BrNO₂ |
| Molecular Weight | 239.97 g/mol |
| Tautomerism | Exists in equilibrium between the lactam (1(2H)-one) and lactim (1-hydroxy) forms.[1][2] In solution and solid state, the lactam (shown below) is the dominant tautomer due to amide resonance stabilization. |
Structural Diagram (Graphviz)
The following diagram illustrates the core numbering and the tautomeric equilibrium which is critical for binding affinity in biological targets.
Figure 1: Tautomeric equilibrium.[1] The lactam form is the relevant species for most pharmacological interactions, mimicking the guanine or adenosine core.
Synthetic Pathways & Causality
Synthesizing this scaffold requires navigating regioselectivity challenges. Direct bromination of 6-hydroxyisoquinolinone often yields mixtures of 5-bromo and 7-bromo isomers due to the directing effects of the hydroxyl group.[1] Therefore, a de novo synthesis from pre-functionalized precursors is the expert-recommended route for high-purity applications.[1]
Route A: The "De Novo" Cyclization (High Fidelity)
This route fixes the bromine position before ring closure, ensuring 100% regiocontrol.
Precursor: 3-Bromo-4-methoxycinnamic acid.[1] Mechanism: Curtius Rearrangement followed by thermal cyclization.[1]
Step-by-Step Protocol:
-
Activation: Convert 3-bromo-4-methoxycinnamic acid to the acyl azide using diphenylphosphoryl azide (DPPA) and triethylamine in toluene.
-
Rearrangement: Heat to 90°C. The acyl azide undergoes Curtius rearrangement to form the isocyanate intermediate in situ.
-
Cyclization: Refluxing in high-boiling solvent (e.g., diphenyl ether or o-dichlorobenzene) promotes electrocyclic ring closure to form the isoquinolinone core.[1]
-
Demethylation: Treatment with
(Boron tribromide) in DCM cleaves the methyl ether to reveal the 6-hydroxyl group.[1]
Route B: Direct Bromination (High Throughput)
Useful for early-stage screening where separation of isomers is acceptable.[1] Reagent: N-Bromosuccinimide (NBS) in DMF or MeCN.[1] Challenge: The 5-position is kinetically favored in many fused systems; however, the 6-OH directs ortho.[1] Careful temperature control (-20°C) can improve the 7-Br/5-Br ratio.[1]
Synthetic Workflow Diagram
Figure 2: Retrosynthetic analysis utilizing the Curtius rearrangement strategy to ensure regiochemical integrity of the 7-bromo substituent.
Medicinal Chemistry Applications
This scaffold is not merely an intermediate; it is a "privileged structure" capable of engaging multiple biological targets.[3]
PARP Inhibition
The isoquinolin-1(2H)-one core mimics the nicotinamide moiety of
-
Binding Mode: The lactam NH and C=O form essential hydrogen bonds with the Gly863 and Ser904 residues (in PARP1).[1]
-
Role of 7-Br: Provides a vector for Suzuki couplings to introduce hydrophobic groups that extend into the adenosine-binding pocket.[1]
-
Role of 6-OH: Increases solubility and allows for etherification to tune pharmacokinetic properties (e.g., reducing clearance).[1]
Kinase Inhibition (Hinge Binding)
The lactam motif acts as a hinge binder (donor-acceptor pair).[1] The 7-position allows access to the solvent-exposed region or the gatekeeper pocket, depending on the kinase.[1]
Functionalization Strategy (Data Table)
| Reaction Type | Target Position | Reagents | Purpose |
| Suzuki-Miyaura | C7-Bromine | Aryl Boronic Acids, | Biaryl formation for potency extension.[1] |
| Buchwald-Hartwig | C7-Bromine | Amines, Pd-catalyst | Introduction of solubilizing amine tails.[1] |
| O-Alkylation | O6-Hydroxyl | Alkyl Halides, | Tuning lipophilicity ( |
Experimental Protocol: Suzuki Coupling at C7
Objective: Validation of the C7-Bromine reactivity for library synthesis.
Materials:
-
7-Bromo-6-hydroxyisoquinolin-1(2H)-one (1.0 equiv)[1]
-
Phenylboronic acid (1.2 equiv)[1]
- (0.05 equiv)[1]
- (3.0 equiv)[1]
-
Dioxane/Water (4:1)[1]
Methodology:
-
Preparation: In a microwave vial, dissolve the isoquinolinone in Dioxane/Water. Note: The phenolic OH does not require protection if base equivalents are sufficient, but O-benzylation is recommended for difficult substrates.[1]
-
Degassing: Sparge the solution with Argon for 10 minutes. Oxygen is the enemy of Palladium(0).
-
Catalysis: Add the catalyst and base.[1] Seal the vial.
-
Reaction: Heat to 100°C for 4 hours (or 120°C for 30 min in microwave).
-
Workup: Dilute with EtOAc, wash with 1N HCl (to protonate the phenol), then brine.
-
Validation: Monitor by LC-MS. The product should show a mass shift corresponding to the loss of Br and gain of Phenyl.
References
-
Wang, K., et al. (2020).[4] "Regioselective bromination of 6‐hydroxytetrahydroisoquinolines." Journal of Heterocyclic Chemistry. (Demonstrates regioselectivity challenges in isoquinoline scaffolds).
-
Talati, K., & Rajendran, S. (2025).[2] "Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one...". ACS Omega.[1][2] Retrieved from [Link] (Analogous synthetic routes for quinolinones/isoquinolinones).
-
PubChem. (2023).[1] Compound Summary: 7-Bromoisoquinolin-1(2H)-one.[1][5][6] Retrieved from [Link]
Sources
- 1. 6-Bromoisoquinolin-1(2H)-one | C9H6BrNO | CID 15885182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. CAS 223671-15-6 | 7-Bromoisoquinolin-1(2H)-one - Synblock [synblock.com]
- 6. 7-Bromo-1-hydroxyisoquinoline, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
